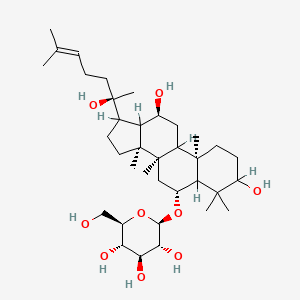
(Hexadecylamidopropyl)trimethylammonium chloride
Vue d'ensemble
Description
(Hexadecylamidopropyl)trimethylammonium chloride: is a quaternary ammonium compound widely used in the cosmetic industry. It is known for its antistatic and hair conditioning properties, making it a popular ingredient in hair care products. The compound helps reduce static charge by neutralizing the electrical charge on the hair surface, making hair easier to comb and enhancing its volume and sheen .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Hexadecylamidopropyl)trimethylammonium chloride is synthesized through a reaction involving palmitic acid and 3-(trimethylammonio)propylamine. The reaction typically occurs in the presence of a solvent such as propylene glycol. The process involves the amidation of palmitic acid with 3-(trimethylammonio)propylamine, followed by quaternization with methyl chloride to form the final product .
Industrial Production Methods: In industrial settings, the production of palmitamidopropyltrimonium chloride involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then purified to remove any unreacted starting materials and by-products. The final product is often formulated as a solution in propylene glycol to facilitate its incorporation into cosmetic formulations .
Analyse Des Réactions Chimiques
Types of Reactions: (Hexadecylamidopropyl)trimethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with various anionic compounds to form stable salts. The compound is relatively stable and does not readily undergo oxidation or reduction under normal conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include anionic surfactants and other anionic compounds. The reactions typically occur at room temperature and do not require special conditions.
Applications De Recherche Scientifique
Chemistry: In chemistry, palmitamidopropyltrimonium chloride is used as a surfactant and emulsifier. It helps stabilize emulsions and enhances the viscosity of formulations, making it valuable in the preparation of various cosmetic and personal care products .
Biology and Medicine: In biological and medical research, the compound is studied for its potential antimicrobial properties. It is used in formulations designed to reduce microbial contamination on surfaces and in personal care products .
Industry: In the industrial sector, palmitamidopropyltrimonium chloride is used in textile treatments to reduce static charge and improve the handling of fabrics. It is also employed in the formulation of antiperspirants and deodorants to reduce staining on textiles .
Mécanisme D'action
(Hexadecylamidopropyl)trimethylammonium chloride exerts its effects primarily through its quaternary ammonium group. This group interacts with negatively charged surfaces, such as hair and fabric fibers, neutralizing their charge and reducing static electricity. The compound’s conditioning properties are attributed to its ability to form a thin film on the hair surface, which enhances smoothness and manageability .
Comparaison Avec Des Composés Similaires
Stearamidopropyltrimonium chloride: Similar in structure but derived from stearic acid. It also functions as a conditioning agent and antistatic agent in hair care products.
Behentrimonium chloride: Another quaternary ammonium compound used in hair conditioners and fabric softeners.
Uniqueness: (Hexadecylamidopropyl)trimethylammonium chloride is unique due to its specific fatty acid chain length (palmitic acid) and its ability to provide a balance of conditioning and antistatic properties. Its compatibility with a wide range of surfactants and its effectiveness in both hair care and textile applications make it a versatile ingredient .
Propriétés
IUPAC Name |
3-(hexadecanoylamino)propyl-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46N2O.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(25)23-20-18-21-24(2,3)4;/h5-21H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREAODMQYCOAGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885949 | |
| Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxohexadecyl)amino]-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51277-96-4 | |
| Record name | Palmitamidopropyltrimonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51277-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palmitamidopropyltrimonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051277964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxohexadecyl)amino]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxohexadecyl)amino]-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (hexadecylamidopropyl)trimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALMITAMIDOPROPYLTRIMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2U96D202F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















